![molecular formula C10H5Br2FN2O B2612253 4,5-dibromo-2-(4-fluorophenyl)-3(2H)-pyridazinone CAS No. 221031-01-2](/img/structure/B2612253.png)
4,5-dibromo-2-(4-fluorophenyl)-3(2H)-pyridazinone
Overview
Description
4,5-dibromo-2-(4-fluorophenyl)-3(2H)-pyridazinone (DBFP) is a synthetic chemical compound that belongs to the pyridazinone family of compounds. It has been used in numerous scientific research applications, including as a pharmaceutical agent and biochemical reagent. It has also been used in laboratory experiments as a synthetic intermediate for the synthesis of other compounds.
Scientific Research Applications
Synthesis and Evaluation as Anticancer Agents
Pyridazinones are recognized for their wide spectrum of biological activities, with several derivatives synthesized and evaluated for anticancer, antiangiogenic, and antioxidant properties. For instance, a series of pyridazinone derivatives demonstrated inhibitory effects on various human cancer cell lines, showcasing potential as anticancer and antiangiogenic agents. These compounds were also tested for their antioxidant activities, with some showing promising results comparable or superior to standard antioxidants like ascorbic acid (Kamble et al., 2015).
Chemical Properties and Applications
The versatility of pyridazinone scaffolds extends to their use in chemical synthesis, where they serve as key intermediates for creating a variety of functional systems. For example, sequential nucleophilic aromatic substitution processes have been applied to pyridazinones for synthesizing polyfunctional systems that might find applications in drug discovery (Pattison et al., 2009). This showcases the compound's significance in creating molecules with potential biological activities.
Antitumor Activity
Novel pyridazinone derivatives have been synthesized and characterized for their antitumor activities. Some derivatives exhibited significant inhibitory activity against cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment. The structure-activity relationship analysis of these compounds further supports their development as anticancer agents (Qin et al., 2020).
Material Science Applications
Pyridazinone-based polymers have been synthesized, demonstrating the applicability of these compounds beyond pharmacology. For instance, soluble pyridazinone- or pyridazine-containing poly(arylene ether)s were prepared through polycondensation reactions, revealing high glass-transition temperatures and thermal stability. These materials could be utilized in various industrial applications, ranging from coatings to high-performance plastics (Xu et al., 2006).
properties
IUPAC Name |
4,5-dibromo-2-(4-fluorophenyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2FN2O/c11-8-5-14-15(10(16)9(8)12)7-3-1-6(13)2-4-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOQKOOSSQSBLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Br)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-2-(4-fluorophenyl)-3(2H)-pyridazinone |
Synthesis routes and methods
Procedure details
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